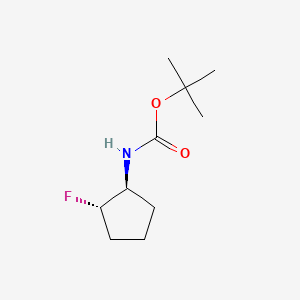![molecular formula C18H32BNO4 B13563902 tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Rac-tert-butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate” is a complex organic compound that features a boronate ester and a bicyclic structure. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-tert-butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate” typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the boronate ester: The boronate ester group can be introduced via a reaction with a boronic acid derivative under appropriate conditions.
tert-Butyl protection: The tert-butyl group is often introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the bicyclic structure or the carboxylate group.
Substitution: The boronate ester group is reactive and can participate in substitution reactions, such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Palladium catalysts are often used in Suzuki coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a boronic acid derivative, while substitution could introduce various functional groups at the boronate ester site.
科学的研究の応用
Chemistry
In organic synthesis, this compound can be used as a building block for more complex molecules. Its boronate ester group makes it a valuable intermediate in cross-coupling reactions.
Biology and Medicine
The bicyclic structure of this compound may confer biological activity, making it a candidate for drug development. It could be explored for its potential as an enzyme inhibitor or receptor ligand.
Industry
In the industrial context, this compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its bicyclic structure and boronate ester group. These interactions could modulate biological pathways and produce therapeutic effects.
類似化合物との比較
Similar Compounds
- tert-Butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate
- tert-Butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate
Uniqueness
The unique combination of a boronate ester and a bicyclic structure sets this compound apart from others. This dual functionality provides a versatile platform for chemical modifications and potential biological activity.
特性
分子式 |
C18H32BNO4 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
tert-butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-10-8-9-13-11-18(13,12-20)19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3/t13-,18+/m1/s1 |
InChIキー |
CKUVWBSHTVUICK-ACJLOTCBSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@]23C[C@H]2CCCN(C3)C(=O)OC(C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CCCN(C3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13563829.png)
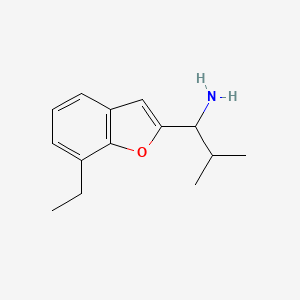
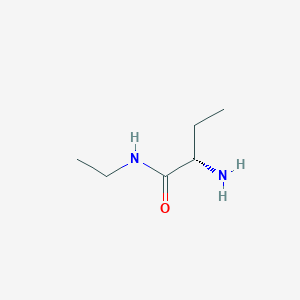
![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)

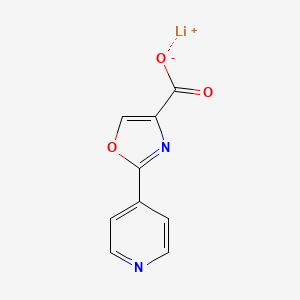
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
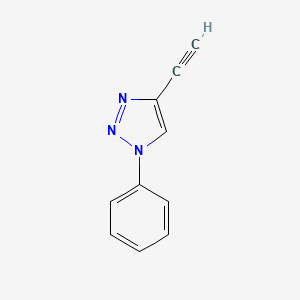
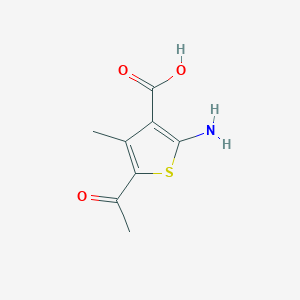

![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
